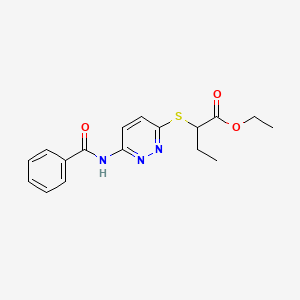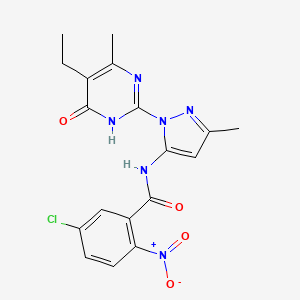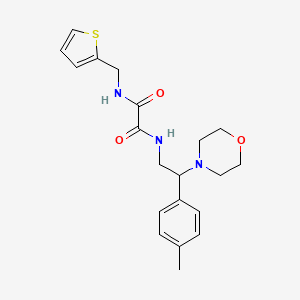
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MT-802, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives have been a focal point of chemical and pharmacological research due to their diverse pharmacological activities. The morpholine ring is present in various organic compounds developed for a wide range of pharmacological actions. Studies have explored the synthesis and application of morpholine and its analogues, highlighting their significant role in biochemistry and their potential in the development of novel therapeutic agents. These derivatives exhibit a broad spectrum of pharmacological profiles, indicating their importance in drug design and synthesis (Asif & Imran, 2019).
Polymer-Supported Syntheses of Heterocycles
Solid-phase synthesis (SPS) techniques have been employed to prepare single or fused oxazine and thiazine derivatives, including morpholines. This approach has facilitated the synthesis of diverse compounds bearing variously functionalized scaffolds. Recent advancements in the stereoselective polymer-supported syntheses of morpholines suggest a continuing expansion of this field, opening new avenues for the development of heterocyclic compounds with potential pharmacological applications (Králová et al., 2018).
Morpholino Oligos in Gene Function Inhibition
Morpholino oligos have been investigated as a means to inhibit gene function across various model organisms. Their application in gene function studies provides a relatively simple and rapid method to explore genetic roles, demonstrating their utility in biomedical research. This review of studies across different organisms underscores the potential of morpholinos in understanding gene function and their implications in developmental biology (Heasman, 2002).
Applications in Polymer Science and Biomedical Engineering
Research into phosphorus-containing polymers and poly(2-oxazoline)-protein conjugates has illustrated the significant potential of these materials in biomedical applications. Phosphorus-containing materials, due to their biocompatibility and hemocompatibility, are being explored for uses ranging from dentistry to regenerative medicine. Similarly, poly(2-oxazoline)s have emerged as biocompatible polymers that may surpass polyethylene glycol in versatility and performance, particularly in therapeutic polymer-protein conjugates. These developments highlight the critical role of such compounds in advancing biomedical materials science (Monge et al., 2011; Sedláček, Rosa, & Hoogenboom, 2019).
Propriétés
IUPAC Name |
N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-4-6-16(7-5-15)18(23-8-10-26-11-9-23)14-22-20(25)19(24)21-13-17-3-2-12-27-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWWHYKTXJTEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

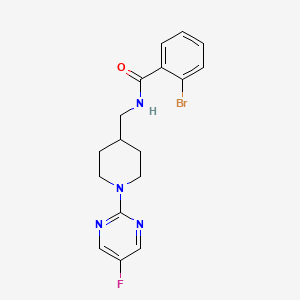
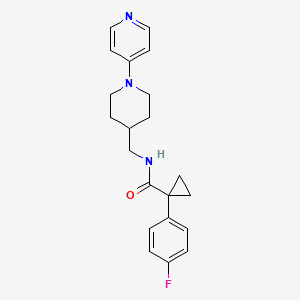
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)
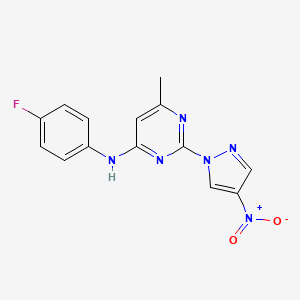
![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)
![7-methyl-8-phenyl-2-((pyridin-2-ylmethyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2631523.png)
![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)


![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)
![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)
